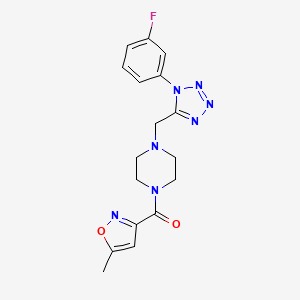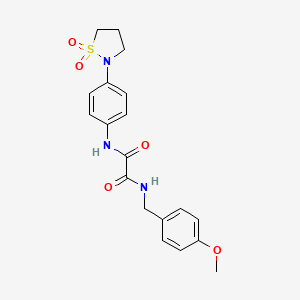![molecular formula C12H7ClN4O B2965946 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine CAS No. 1119506-01-2](/img/structure/B2965946.png)
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this compound suitable for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, some derivatives of oxadiazole are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(4-Chloro-phenyl)-5-pyridin-3-yl-[1,3,4]oxadiazol-3-yl)-ethanone
- 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and oxadiazole rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.
Eigenschaften
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-2-1-9(7-15-10)12-16-11(17-18-12)8-3-5-14-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLIWVZIQBRELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2965872.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)



![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

